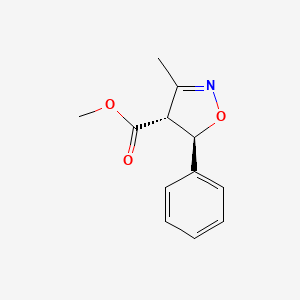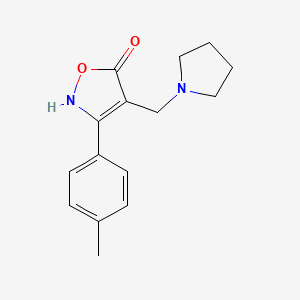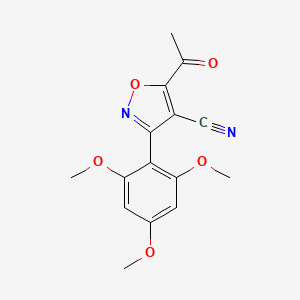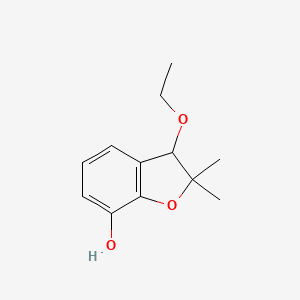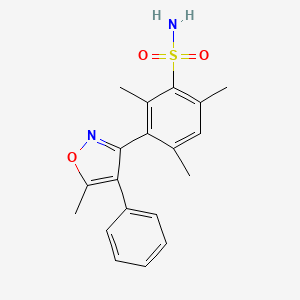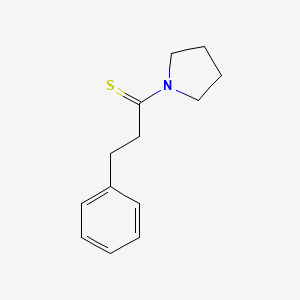
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is an organic compound characterized by a phenyl group attached to a propane backbone, which is further substituted with a pyrrolidine ring and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione typically involves the following steps:
Starting Materials: Benzyl chloride, pyrrolidine, and carbon disulfide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common solvent used is tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione undergoes several types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-amine: Contains an amine group instead of a thione group.
Uniqueness
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxyl or amine groups. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H17NS |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
3-phenyl-1-pyrrolidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C13H17NS/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clave InChI |
DRJNXHYJCGAPCD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



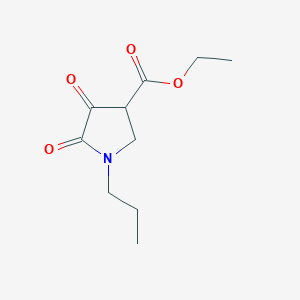

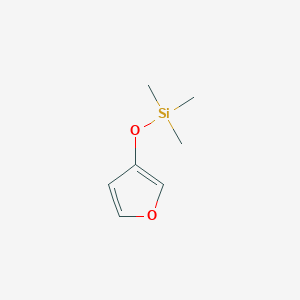
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
